6-(Methylsulfonyl)quinolin-4-amine
Description
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
6-methylsulfonylquinolin-4-amine |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) |
InChI Key |
ZTABUGVPXLMAJU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-2-methylquinoline Intermediates
The synthesis begins with the preparation of 4-chloro-2-methylquinoline derivatives, which serve as key intermediates.
Introduction of the 4-Amino Group
- The 4-chloro group is substituted by aliphatic amines under reflux conditions without solvent, typically for 6–10 hours, to afford 4-aminoquinoline derivatives.
- This nucleophilic aromatic substitution is efficient and yields the 4-aminoquinoline intermediate in good yields.
- The amino group at the 4-position is crucial for the biological activity of the final compound.
Incorporation of Methylsulfonyl Group at the 6-Position
The methylsulfonyl substituent at the 6-position can be introduced via oxidation of methylthio precursors:
- Starting from 6-(methylthio)quinoline derivatives, oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature overnight converts the methylthio group to the methylsulfonyl group with high efficiency (85% yield reported in analogous systems).
- This oxidation step is critical for obtaining the sulfonyl functionality, which enhances the compound's electron-withdrawing properties and biological interactions.
Alternative Synthetic Routes
- Some synthetic routes involve the initial formation of 2-methylquinoline derivatives followed by condensation reactions and subsequent functional group modifications.
- Solid-phase synthesis methods have also been reported for related heterocyclic sulfonyl compounds, though these are more specialized and less common for quinoline derivatives.
Experimental Data Summary
Research Discoveries and Optimization Notes
- Solvent choice critically affects reaction rates and product stability in the condensation and substitution steps; acetic acid and diphenyl ether have been used successfully.
- The oxidation step using mCPBA is mild and selective, preserving other sensitive functionalities in the molecule.
- The sequence of chlorination, amination, and oxidation provides a modular approach to synthesize various substituted quinoline derivatives with potential biological activities.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Methylsulfonyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in treating infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)quinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane and inhibits essential enzymes, leading to cell death. In anticancer research, it interferes with DNA replication and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The biological and physicochemical properties of quinolin-4-amine derivatives are highly dependent on substituents at the 6-position and the amine-linked groups. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Electronic Effects: The methylsulfonyl group in this compound provides stronger electron-withdrawing effects than methoxy (electron-donating) or bromo (moderately electron-withdrawing) groups.
- Steric Effects : Compared to tert-butylsulfonyl in GSK583, the methylsulfonyl group is less bulky, possibly improving solubility and reducing off-target interactions .
- Biological Targeting: Analogs with indazole (GSK583) or morpholino (13a) substituents show selectivity for RIP2 kinase or antiparasitic activity, respectively, highlighting the role of amine-linked groups in target specificity .
Physicochemical Properties
- Solubility: Methylsulfonyl’s polarity enhances aqueous solubility compared to tert-butylsulfonyl but reduces it relative to morpholinosulfonyl (due to the latter’s hydrophilic morpholine ring) .
Biological Activity
6-(Methylsulfonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, characterized by a methylsulfonyl group at the 6-position and an amine group at the 4-position. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Below is a comprehensive analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure includes a quinoline ring, which is known for its pharmacological significance. The presence of the methylsulfonyl group enhances its solubility and biological interactions.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Kinase Inhibition : This compound has shown significant potential as an inhibitor of various kinases, which are critical in cell signaling pathways. Studies utilizing surface plasmon resonance and molecular docking simulations have demonstrated its binding affinity to kinases such as GAK (Cyclin G-associated kinase) and NAK (Nuclear protein kinase) .
- Antiproliferative Effects : In vitro studies have revealed that this compound possesses antiproliferative properties against several cancer cell lines. For instance, it was evaluated against PC3 (prostate), K562 (chronic myeloid leukemia), and HeLa (cervical) cell lines, demonstrating significant cytotoxicity .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive bacteria, indicating that this compound may also exhibit such activity .
The mechanism of action for this compound primarily involves:
- ATP Competitive Inhibition : As a kinase inhibitor, it competes with ATP for binding to the active site of kinases, disrupting their function and leading to altered cellular signaling pathways.
- Microtubule Interaction : Some derivatives of quinoline compounds are known to inhibit microtubule polymerization, which is crucial for cell division. This suggests that this compound may interfere with mitotic processes in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : Starting from a suitable quinoline precursor, the methylsulfonyl group can be introduced via nucleophilic substitution reactions.
- Amine Functionalization : The introduction of the amine group at the 4-position can be achieved through reductive amination or other amination techniques.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique biological activities of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Chloromethyl)quinolin-4-amine | Chloromethyl group instead of methylsulfonyl | Antimicrobial properties |
| 7-(Methylsulfonyl)quinolin-4-amine | Methylsulfonyl at the 7-position | Potential anti-inflammatory effects |
| 5-(Methylthio)quinolin-4-amine | Methylthio group instead of methylsulfonyl | Anticancer activity |
| 6-(Fluoromethyl)quinolin-4-amine | Fluoromethyl group at the 6-position | Enhanced bioavailability |
This table illustrates how variations in substituents can lead to distinct biological activities, with this compound standing out for its kinase inhibition and antiproliferative effects.
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of this compound:
- In Vitro Cytotoxicity Studies : A study published in Biorxiv evaluated a series of quinoline derivatives, including this compound, demonstrating IC50 values in low micromolar ranges against various cancer cell lines .
- Kinase Selectivity Profiling : Research conducted by the Structural Genomics Consortium highlighted that this compound exhibits selective inhibition profiles against GAK and NAK kinases, suggesting its potential as a targeted therapeutic agent .
- Antimicrobial Testing : Preliminary antimicrobial assays indicated promising activity against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(Methylsulfonyl)quinolin-4-amine, and what are their key methodological considerations?
- Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. A common approach involves reacting 4-aminoquinoline derivatives with methylsulfonyl chloride under basic conditions (e.g., using NaH in DMF at 0–25°C) . Key considerations include:
- Reaction monitoring : Use TLC or HPLC to track sulfonylation progress.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) is essential to isolate the product from unreacted starting materials.
- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of methylsulfonyl chloride) and reaction time (4–12 hours) to mitigate side reactions .
Q. How is this compound characterized structurally, and what analytical methods are critical for validation?
- Answer : Structural confirmation requires:
- NMR spectroscopy : and NMR to verify sulfonyl group integration (e.g., singlet for methyl protons at δ 3.2–3.4 ppm) and quinoline ring protons .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 263.0820 for CHNOS) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C 50.37%, H 4.23%, N 10.68%, S 12.23%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer : Prioritize assays aligned with quinoline derivatives’ known bioactivity:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer :
-
Variation of substituents : Synthesize analogs with halogens (Cl, F) or methoxy groups at positions 2, 3, or 7 on the quinoline core to modulate lipophilicity and target binding .
-
Biological testing : Compare IC values across analogs (Table 1).
-
Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or kinase enzymes .
Table 1 : Example SAR Data for Quinoline Derivatives
Substituent Position Group IC (μM, HeLa) LogP 6-SOCH H 12.3 ± 1.2 1.8 6-SOCH, 7-Cl Cl 5.7 ± 0.9 2.4 6-SOCH, 2-F F 8.1 ± 1.1 1.9
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Answer : Discrepancies often arise from pharmacokinetic (PK) limitations or assay conditions. Mitigate via:
- PK profiling : Measure plasma stability (e.g., half-life in murine plasma) and metabolic susceptibility (CYP450 isoforms) .
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability .
- Dose-response recalibration : Adjust in vivo dosing based on in vitro EC and protein-binding data .
Q. How can reactive intermediates during synthesis be stabilized or characterized?
- Answer :
- Low-temperature techniques : Perform sulfonylation at –20°C to stabilize electrophilic intermediates .
- Trapping agents : Add thiourea or TEMPO to quench radical byproducts .
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient species (e.g., sulfonic anhydrides) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
